3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate typically involves multi-step organic reactions. The starting materials often include cyclohexanone and various dihydropyran derivatives. The key steps in the synthesis may involve:
Formation of the Spirocyclic Core: This step often involves a cyclization reaction where the cyclohexane ring is fused with the pyrano[3,2-d][1,3]dioxin moiety.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
(4A’R,8a’R)-4’,4a’-dihydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’(8a’H)-one: This compound shares a similar spirocyclic structure but lacks the acetate group.
Spiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin] derivatives: Various derivatives with different substituents on the spirocyclic core.
Uniqueness
The presence of the acetate group in (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it distinct from other similar compounds and potentially more versatile in synthetic applications.
Properties
Molecular Formula |
C14H20O5 |
---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
[(4aR,8R,8aS)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] acetate |
InChI |
InChI=1S/C14H20O5/c1-10(15)18-11-5-8-16-12-9-17-14(19-13(11)12)6-3-2-4-7-14/h5,8,11-13H,2-4,6-7,9H2,1H3/t11-,12-,13+/m1/s1 |
InChI Key |
RREXFXWPYQCENK-UPJWGTAASA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC3(CCCCC3)OC2 |
Canonical SMILES |
CC(=O)OC1C=COC2C1OC3(CCCCC3)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.